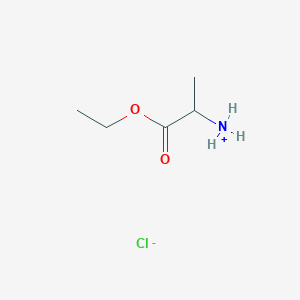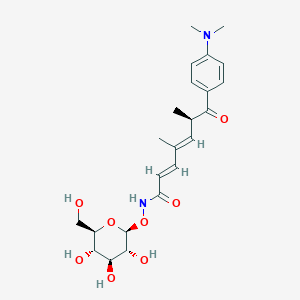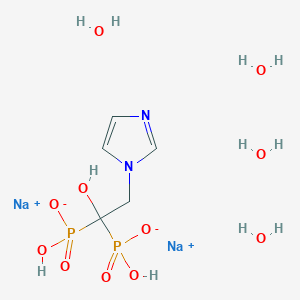
N-Nitrosopipecolic acid
描述
Synthesis Analysis
The synthesis of N-nitrosopipecolic acid, as well as other nitrosamino acids like sarcosine and proline, is achieved under conditions mimicking those in the mammalian stomach, yielding high products. These compounds can undergo decarboxylation in the presence of dilute alkali to produce nitrosamines, highlighting the chemical reactivity and potential formation pathways of N-nitrosopipecolic acid within biological systems (Lijinsky, Keefer, & Loo, 1970).
Molecular Structure Analysis
The molecular structure of N-nitrosopipecolic acid is characterized by NMR spectral properties, which indicate a preferred crystallization conformation where the carbon atom bearing the carboxyl group is syn to the nitroso O atom. This conformational preference is crucial for understanding the chemical behavior and reactivity of N-nitrosopipecolic acid (Lijinsky, Keefer, & Loo, 1970).
Chemical Reactions and Properties
N-Nitrosopipecolic acid participates in various chemical reactions, including photoaddition reactions with alkynes under visible-light irradiation, leading to the formation of novel compounds such as tetrahydroimidazo[1,2-a]pyridine 1-oxides. This showcases the compound's reactivity and the potential for synthesizing new molecules with unique structures and properties (Patil, Lee, Kim, & Oh, 2022).
Physical Properties Analysis
The study of N-nitrosopipecolic acid's physical properties, including its solubility, melting point, and other phase behavior characteristics, is crucial for understanding its stability and behavior under different conditions. However, specific studies focusing on the detailed physical properties of N-nitrosopipecolic acid were not identified in the provided literature.
Chemical Properties Analysis
N-Nitrosopipecolic acid's chemical properties, such as its reactivity towards other compounds, potential for forming adducts, and stability under various chemical conditions, are important for assessing its role in chemical and biological systems. The compound's involvement in the formation of N-nitrosamines under conditions mimicking the mammalian stomach indicates its potential chemical reactivity and implications for health (Lijinsky, Keefer, & Loo, 1970).
科学研究应用
Therapeutic Potential for Age-Related Diseases : Nitric oxide and nitroxyl compounds, which include N-Nitrosopipecolic acid, show promise as therapeutic agents for age-related diseases like cancer and neurodegenerative diseases. This is due to their role in managing oxidative stress, which plays a key role in the pathogenesis of these diseases (Oliveira et al., 2018).
Mutagenicity and Carcinogenicity : Studies have found that nitroso-3-pyrrolidinol, a compound related to N-Nitrosopipecolic acid, is mutagenic in the absence of microsomes. This suggests a role of hydroxylation in the metabolic activation of nitrosopyrrolidine to an ultimate carcinogenic species (Stoltz & Sen, 1977).
Relevance to Human Cancer : Nitrosamino acids, which can include N-Nitrosopipecolic acid, have been shown to form in high yield in the mammalian stomach, indicating potential relevance to human cancer (Lijinsky et al., 1970).
Food Safety and Preservation : In the context of food safety, the formation of N-nitrosopiperidine, a compound similar to N-Nitrosopipecolic acid, in dry fermented sausages is influenced by the addition of piperidine. Interestingly, ascorbate acts as a N-nitrosamine scavenger during the early production stages of these sausages (Mey et al., 2014).
Medical Applications : The weak sedative effect of nitrous oxide, a related compound, at certain concentrations, with subjects remaining cooperative and responsive, has been observed. However, the bispectral index (BIS) remains unchanged, making it a non-specific measure of hypnosis (Rampil et al., 1998).
Impact on Nutrition and Metabolism : There is evidence that deficient nutrition increases the inhibitory effect of N-nitrosopiperidine on DNA and RNA synthesis in liver tissue, suggesting that nutrition plays a critical role in how these compounds affect the body (Sharmanov et al., 1984).
Environmental Applications : In environmental contexts, the application of biochar in upland rice soil was found to improve moisture retention and reduce nitrous oxide emissions. This is significant for environmental management as it contributes to more efficient use of nitrogen and reduced applied doses (Petter et al., 2016).
Biodegradability and Water Safety : N-nitrosamines, which include N-Nitrosopipecolic acid, have been shown to be biodegradable under oxic and anoxic conditions. This ensures their removal to below detection limits in groundwater recharge systems, highlighting their relevance in water safety and environmental health (Drewes et al., 2006).
安全和危害
N-Nitrosopipecolic acid is classified as having acute toxicity when ingested . In case of inhalation, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with the skin, it should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, but vomiting should not be induced .
未来方向
N-Nitrosamines, including N-Nitrosopipecolic acid, have drawn increased attention after several popular medications were discovered to contain unacceptable levels of nitrosamines, resulting in recalls and new regulatory guidance . Understanding the chemistry of N-nitrosamines will be key to addressing these challenges .
属性
IUPAC Name |
1-nitrosopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-6(10)5-3-1-2-4-8(5)7-11/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGKTUVITPQPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021058 | |
| Record name | Nitrosopipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosopipecolic acid | |
CAS RN |
4515-18-8, 30310-81-7 | |
| Record name | N-Nitrosopipecolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4515-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosopipecolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004515188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidinecarboxylic acid, 1-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC109550 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitrosopipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitrosopiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-NITROSOPIPECOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I550TQK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)









![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)

